2-Bromo-4-ethylbenzonitrile

Description

BenchChem offers high-quality 2-Bromo-4-ethylbenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-ethylbenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

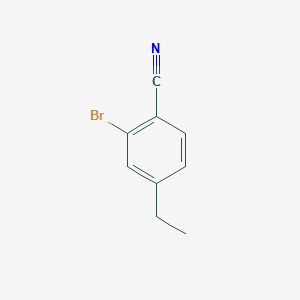

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-ethylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c1-2-7-3-4-8(6-11)9(10)5-7/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABQVGEQFWXVFNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401310171 | |

| Record name | 2-Bromo-4-ethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401310171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38678-87-4 | |

| Record name | 2-Bromo-4-ethylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38678-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-ethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401310171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Bromo-4-ethylbenzonitrile chemical structure and IUPAC name

An In-depth Technical Guide to 2-Bromo-4-ethylbenzonitrile: Structure, Properties, and Synthetic Applications

Executive Summary

2-Bromo-4-ethylbenzonitrile is a substituted aromatic nitrile poised to be a valuable intermediate for synthetic chemists, particularly in the fields of medicinal chemistry and materials science. Its trifunctional nature—featuring a reactive nitrile, a versatile bromine atom for cross-coupling, and an ethyl group for modulating steric and electronic properties—makes it an attractive scaffold. This guide provides a comprehensive technical overview of 2-Bromo-4-ethylbenzonitrile, including its structural features, predicted physicochemical properties based on analogous compounds, a plausible and detailed synthetic protocol, and an exploration of its synthetic utility for research and drug development professionals.

Molecular Identity and Physicochemical Profile

IUPAC Nomenclature and Structure

The formal IUPAC name for the compound is 2-Bromo-4-ethylbenzonitrile . The structure consists of a central benzene ring substituted with a cyano group (-C≡N) at position 1, a bromine atom (-Br) at position 2, and an ethyl group (-CH₂CH₃) at position 4.

The canonical SMILES representation is CCC1=CC(=C(C=C1)Br)C#N.

Chemical Structure Diagram

Caption: 2D structure of 2-Bromo-4-ethylbenzonitrile.

Physicochemical Properties

Direct experimental data for 2-Bromo-4-ethylbenzonitrile is not widely published. However, we can extrapolate a reliable profile from structurally similar compounds. The data presented below is a synthesis of known values for analogues such as 4-ethylbenzonitrile and 2-bromo-4-methylbenzonitrile.

| Property | Predicted Value / Characteristic | Rationale / Comparative Data |

| Molecular Formula | C₉H₈BrN | Derived from structure. |

| Molecular Weight | 210.07 g/mol | Calculated from the molecular formula.[1] |

| Appearance | Colorless to light yellow liquid or low-melting solid | 4-Ethylbenzonitrile is a colorless liquid, while many brominated benzonitriles are solids.[2] |

| Boiling Point | > 240 °C (at 760 mmHg) | Higher than 4-ethylbenzonitrile (237 °C) due to the heavier bromine atom increasing intermolecular forces.[2] |

| Density | ~1.3 - 1.4 g/mL | Higher than 4-ethylbenzonitrile (0.956 g/mL) due to the high mass of bromine.[2] |

| Solubility | Immiscible in water; Soluble in organic solvents (e.g., DCM, Ether, Acetone) | Typical for substituted aromatic compounds.[3] |

Strategic Value in Synthetic Chemistry

Substituted benzonitriles are foundational building blocks in organic synthesis. The specific arrangement of functional groups in 2-Bromo-4-ethylbenzonitrile offers a distinct tactical advantage for chemists.

-

Orthogonal Reactivity : The molecule possesses three distinct reactive sites that can often be addressed selectively. The bromine atom is primed for metal-catalyzed cross-coupling reactions, the nitrile group can undergo hydrolysis, reduction, or cycloaddition, and the aromatic ring can be subjected to further electrophilic or nucleophilic substitution under specific conditions.

-

Causality in Drug Design : The ortho-bromo substituent is not just a synthetic handle; its position sterically influences the adjacent nitrile group and can be used to direct the conformation of larger molecules built upon this scaffold. The para-ethyl group provides a lipophilic handle that can be crucial for modulating a drug candidate's pharmacokinetic properties (e.g., membrane permeability, metabolic stability). Analogous dihalogenated benzonitriles are actively used as scaffolds for active pharmaceutical ingredients (APIs), including cannabinoid receptor modulators.[4]

Proposed Synthetic Strategy: The Sandmeyer Reaction

A robust and reliable method for introducing a nitrile group onto an aromatic ring is the Sandmeyer reaction. This approach offers excellent regiochemical control, which is superior to alternatives like direct bromination of 4-ethylbenzonitrile that would likely yield a mixture of isomers. The proposed synthesis begins from the commercially available 4-ethylaniline.

Synthetic Workflow Diagram

Caption: Proposed three-step synthesis of 2-Bromo-4-ethylbenzonitrile.

Detailed Experimental Protocol

This protocol is a self-validating system. Success at each stage (e.g., consumption of starting material via TLC, correct product mass) confirms readiness for the next step.

Step 1: Bromination of 4-Ethylaniline

-

Setup : In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 4-ethylaniline (10.0 g, 82.5 mmol) in 50 mL of glacial acetic acid.

-

Bromination : Cool the solution to 10-15 °C in an ice-water bath. Slowly add a solution of bromine (13.2 g, 82.5 mmol) in 20 mL of glacial acetic acid via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 20 °C.

-

Reaction & Work-up : Stir the resulting slurry at room temperature for 2 hours. Pour the reaction mixture into 200 mL of ice-water. Neutralize carefully with a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Isolation : Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-bromo-4-ethylaniline, which can be purified by column chromatography if necessary.

Step 2 & 3: Diazotization and Sandmeyer Cyanation

Causality Note: Maintaining a low temperature (0-5 °C) during diazotization is critical. Aryldiazonium salts are unstable and can decompose violently at higher temperatures.

-

Diazotization Setup : Prepare a solution of 3-bromo-4-ethylaniline (from Step 1, ~82.5 mmol) in 100 mL of 48% hydrobromic acid. Cool the mixture to 0 °C in an ice-salt bath.

-

Nitrite Addition : Add a solution of sodium nitrite (6.2 g, 90.0 mmol) in 20 mL of water dropwise, keeping the internal temperature below 5 °C. Stir for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is confirmed when a drop of the solution gives an immediate blue-black color on starch-iodide paper.

-

Cyanide Solution Prep : In a separate 500 mL flask, prepare a solution of copper(I) cyanide (8.9 g, 99.0 mmol) and potassium cyanide (13.0 g, 200 mmol) in 100 mL of water. Heat this solution to 60-70 °C.

-

Sandmeyer Reaction : Slowly and carefully add the cold diazonium salt solution to the hot copper cyanide solution. Vigorous nitrogen evolution will occur.

-

Isolation & Purification : After the addition is complete, heat the mixture at 80 °C for 30 minutes. Cool to room temperature and extract with diethyl ether (3 x 75 mL). Wash the combined organic layers with dilute NaOH, then water, and finally brine. Dry over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. The crude 2-Bromo-4-ethylbenzonitrile can be purified by vacuum distillation or column chromatography.

Spectroscopic and Analytical Characterization

Analytical validation is key to confirming the identity and purity of the synthesized compound. The following spectral characteristics are predicted based on established principles and data from similar molecules.

| Technique | Predicted Spectral Features |

| ¹H NMR (400 MHz, CDCl₃) | δ ~7.6-7.8 (m, 2H, Ar-H), δ ~7.4-7.5 (m, 1H, Ar-H), δ ~2.7 (q, J = 7.6 Hz, 2H, -CH₂CH₃), δ ~1.2 (t, J = 7.6 Hz, 3H, -CH₂CH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~148 (Ar-C), δ ~135 (Ar-C), δ ~132 (Ar-C), δ ~125 (Ar-C), δ ~118 (Ar-C), δ ~117 (-C≡N), δ ~115 (Ar-C), δ ~29 (-CH₂-), δ ~15 (-CH₃) |

| FT-IR (ATR) | ν ~2230-2220 cm⁻¹ (strong, sharp, C≡N stretch), ~3000-2850 cm⁻¹ (C-H stretch), ~1600-1450 cm⁻¹ (C=C aromatic stretch), ~800-900 cm⁻¹ (C-H out-of-plane bend, indicating substitution pattern) |

| Mass Spec. (EI) | M⁺ and M+2 peaks in an approximate 1:1 ratio, characteristic of a monobrominated compound. Expected m/z: 210, 208. |

Chemical Reactivity and Synthetic Utility

The true value of 2-Bromo-4-ethylbenzonitrile lies in its potential for derivatization.

Caption: Key synthetic transformations of 2-Bromo-4-ethylbenzonitrile.

-

Palladium-Catalyzed Cross-Coupling : The C-Br bond is an ideal site for forming new carbon-carbon or carbon-heteroatom bonds. This is the cornerstone of modern API synthesis. Reactions like Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination can be employed to introduce a wide array of functional groups at the 2-position.[4]

-

Nitrile Group Transformations : The nitrile is far from inert. It can be hydrolyzed to a carboxylic acid (providing a new linking point), reduced to a primary amine (introducing a basic center common in many drugs), or used in cycloaddition reactions to form heterocycles like tetrazoles, which are valuable bioisosteres for carboxylic acids.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Bromo-4-ethylbenzonitrile is not available, data from analogous compounds like 4-(2-Bromoacetyl)benzonitrile and other brominated nitriles provide a strong basis for hazard assessment.[5][6][7]

-

Hazard Identification :

-

Recommended Handling Procedures :

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE) : Wear protective gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat.[7]

-

Handling : Avoid contact with skin, eyes, and clothing. Avoid formation of dust or aerosols. Wash hands thoroughly after handling.[5][9]

-

-

First Aid Measures :

-

Skin Contact : Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[5]

-

Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately.[5]

-

Conclusion

2-Bromo-4-ethylbenzonitrile represents a synthetically potent, albeit under-documented, chemical intermediate. By leveraging established chemical principles and data from closely related analogues, this guide provides a solid framework for its synthesis, characterization, and application. Its strategically positioned functional groups offer chemists a versatile platform for constructing complex molecular architectures, making it a compound of significant interest for future research and development in pharmaceuticals and advanced materials.

References

-

Shahid, M., Munawar, M. A., Nadeem, S., Nasir, W., & Salim, M. (2009). 2-Bromo-4-methylbenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3166. Available at: [Link]

- Google Patents. (n.d.). CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.

-

PubChem. (n.d.). 2-Bromo-4-hydroxybenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2009). (PDF) 2-Bromo-4-methylbenzonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-4-(2-bromoethyl)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-ethylbenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Arockiasamy, A., & GanapathiRaman, R. (2017). Experimental and theoretical spectroscopic investigations of 2-Bromo-4-methylbenzonitrile. Journal of Chemical and Pharmaceutical Sciences, 10(3), 1312-1321. Available at: [Link]

- Google Patents. (n.d.). CN1252043C - Process for preparing para-bromo benzonitrile.

-

Shajikumar, & Ganapathi Raman, R. (2018). Experimental and Theoretical Spectroscopic Investigations of 4-Bromo-3-methylbenzonitrile. Oriental Journal of Chemistry, 34(3), 1478-1483. Available at: [Link]

Sources

- 1. 4-Bromo-2-ethylbenzonitrile | C9H8BrN | CID 23023145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-乙基苯甲腈 98% | Sigma-Aldrich [sigmaaldrich.cn]

- 3. fishersci.com [fishersci.com]

- 4. ossila.com [ossila.com]

- 5. 4-(2-Bromoacetyl)benzonitrile - Safety Data Sheet [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. 2-Bromo-4-hydroxybenzonitrile | C7H4BrNO | CID 13042251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Physical and chemical properties of 2-Bromo-4-ethylbenzonitrile

Abstract

2-Bromo-4-ethylbenzonitrile is a substituted aromatic nitrile that serves as a highly versatile and valuable building block in modern organic synthesis. Its unique trifunctional arrangement—an aryl bromide, an ethyl substituent, and a nitrile group—provides multiple reaction sites, making it a strategic intermediate in the development of complex molecules, particularly within the pharmaceutical and materials science sectors. The ortho-positioning of the bromine atom relative to the nitrile group introduces specific steric and electronic effects that dictate its reactivity, especially in metal-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of its core physical and chemical properties, spectroscopic signature, synthesis, and reactivity, offering field-proven insights for researchers, scientists, and drug development professionals.

Section 1: Molecular Identity and Structure

Correctly identifying a chemical entity is the foundational step in any research endeavor. The structural attributes of 2-Bromo-4-ethylbenzonitrile are key to understanding its behavior.

Systematic Name: 2-Bromo-4-ethylbenzonitrile CAS Number: 38678-87-4[1] Molecular Formula: C₉H₈BrN[1] Molecular Weight: 210.07 g/mol [1][2]

The molecule consists of a benzene ring substituted with three functional groups. The nitrile (-C≡N) and bromo (-Br) groups are positioned ortho (1,2) to each other, while the ethyl (-CH₂CH₃) group is para (1,4) to the nitrile. This specific arrangement is crucial for its synthetic applications.

Caption: Molecular Structure of 2-Bromo-4-ethylbenzonitrile.

Section 2: Physicochemical Properties

The physical properties of a compound govern its handling, storage, and behavior in various solvent systems, which is critical for designing reaction conditions and purification protocols.

| Property | Value | Source |

| Appearance | Solid | [3] |

| Melting Point | 42-44 °C | [4] |

| Boiling Point | 90 °C @ 0.4 Torr | [4] |

| Molecular Weight | 210.07 g/mol | [1][2] |

| Exact Mass | 208.98401 Da | [2] |

| Topological Polar Surface Area | 23.8 Ų | [2] |

| XLogP3 | 3.1 | [2] |

Expert Insights: The moderate melting point indicates the compound is a solid at room temperature, simplifying handling and weighing. Its boiling point under reduced pressure suggests that vacuum distillation is a viable purification method for larger scales, though care must be taken to avoid decomposition at higher temperatures. The XLogP3 value of 3.1 indicates significant lipophilicity, predicting good solubility in nonpolar organic solvents like dichloromethane, ethyl acetate, and ethers, and poor solubility in water. This is a key consideration for selecting solvent systems for both reactions and chromatographic purification.

Section 3: Spectroscopic Characterization

Spectroscopic analysis is the cornerstone of molecular characterization, providing unambiguous confirmation of a compound's identity and purity.

3.1 Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the functional groups present. For 2-Bromo-4-ethylbenzonitrile, the most diagnostic absorption is the nitrile stretch.

| Functional Group | Expected Wavenumber (cm⁻¹) | Significance |

| C≡N (Nitrile) | ~2220-2240 | A sharp, strong peak confirming the nitrile group. Its position indicates conjugation with the aromatic ring. |

| C-H (Aromatic) | ~3000-3100 | Stretching vibrations of the C-H bonds on the benzene ring. |

| C-H (Aliphatic) | ~2850-2970 | Stretching vibrations from the ethyl group's CH₂ and CH₃ bonds. |

| C=C (Aromatic) | ~1450-1600 | Ring stretching vibrations characteristic of the benzene core. |

| C-Br (Aryl Bromide) | ~1000-1100 | C-Br stretching vibration. |

Protocol: Acquiring an FT-IR Spectrum (Solid Phase)

-

Sample Preparation: A small amount of the solid compound is finely ground with dry potassium bromide (KBr) powder in an agate mortar.

-

Pellet Formation: The mixture is transferred to a pellet press and compressed under high pressure to form a thin, transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer.

-

Analysis: A background spectrum (of air) is first collected, followed by the sample spectrum. The instrument records the transmittance of infrared radiation through the sample over a range of wavenumbers (typically 4000-400 cm⁻¹).

3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

¹H NMR (Proton NMR): The proton NMR spectrum will show distinct signals for the aromatic protons and the ethyl group protons. The splitting patterns and chemical shifts are highly informative.

-

Aromatic Protons (3H): Expected in the δ 7.3-7.8 ppm region. Due to the substitution pattern, they will appear as a complex multiplet or as distinct doublet/singlet signals.

-

Ethyl Group -CH₂- (2H): A quartet around δ 2.7 ppm, split by the adjacent -CH₃ protons.

-

Ethyl Group -CH₃- (3H): A triplet around δ 1.2 ppm, split by the adjacent -CH₂- protons.

¹³C NMR (Carbon NMR): The carbon spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.

-

Aromatic Carbons (6C): Signals will appear between δ 110-145 ppm.

-

Nitrile Carbon (-C≡N) (1C): A characteristic signal around δ 115-120 ppm.

-

Ethyl Group Carbons (2C): Signals for the -CH₂- and -CH₃- carbons will be found in the upfield region, typically δ 15-30 ppm.

3.3 Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and can reveal structural information through fragmentation patterns.

-

Molecular Ion Peak ([M]⁺): The electron ionization (EI) mass spectrum will show a characteristic pair of peaks for the molecular ion due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 natural abundance. Expect to see peaks at m/z 209 and 211.[5]

-

Key Fragments: Common fragmentation pathways include the loss of the bromine atom ([M-Br]⁺) or cleavage of the ethyl group.

Section 4: Chemical Reactivity and Synthetic Utility

The synthetic value of 2-Bromo-4-ethylbenzonitrile stems from the orthogonal reactivity of its functional groups. A chemist can selectively target one group while leaving the others intact for subsequent transformations.

Caption: Key reactivity sites of 2-Bromo-4-ethylbenzonitrile.

-

Aryl Bromide Reactivity: The carbon-bromine bond is the most synthetically versatile site. It is an excellent handle for palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery.[6][7] This allows for the formation of C-C (e.g., Suzuki, Sonogashira), C-N (Buchwald-Hartwig), and C-O bonds, enabling the connection of the benzonitrile core to a vast array of other molecular fragments.[7][8]

-

Nitrile Group Reactivity: The nitrile group is a stable but transformable functional group.[9]

-

Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (2-bromo-4-ethylbenzoic acid) or an amide (2-bromo-4-ethylbenzamide).

-

Reduction: It can be reduced to a primary amine (2-bromo-4-ethylbenzylamine) using powerful reducing agents like lithium aluminum hydride (LiAlH₄).

-

Bioisosterism: In medicinal chemistry, the benzonitrile moiety itself is often used as a bioisostere for other functional groups, like pyridines, to improve pharmacokinetic properties or target engagement.[10][11]

-

Section 5: Synthesis Protocol

The most common laboratory synthesis of substituted aryl nitriles like this one is the Sandmeyer reaction, which converts an aniline into a nitrile via a diazonium salt intermediate.[9][12][13]

Caption: General workflow for the Sandmeyer synthesis.

Experimental Protocol: Sandmeyer Bromination Disclaimer: This is a representative protocol and should be adapted and performed with appropriate safety precautions by trained personnel.

-

Diazotization: a. In a three-neck flask equipped with a mechanical stirrer and thermometer, dissolve 2-amino-5-ethylbenzonitrile (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, 48%, ~3.0 eq). b. Cool the resulting slurry to 0-5 °C in an ice-salt bath. c. Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water. d. Add the NaNO₂ solution dropwise to the aniline slurry, ensuring the internal temperature does not exceed 5 °C. The formation of the diazonium salt is typically indicated by a slight color change. Stir for an additional 30 minutes at 0-5 °C.

-

Bromination: a. In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in aqueous HBr. b. Add the cold diazonium salt solution from Step 1d slowly to the CuBr solution. Vigorous nitrogen gas evolution will be observed. c. After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

-

Workup and Purification: a. Transfer the reaction mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). b. Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. c. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. d. The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation to yield pure 2-Bromo-4-ethylbenzonitrile.

Section 6: Safety and Handling

As with any laboratory chemical, proper handling is paramount to ensure safety.

-

General Handling: Avoid contact with skin and eyes. Do not inhale vapor or mist. Handle in a well-ventilated area or fume hood.[3]

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.[3]

-

Stability: The compound is stable under recommended storage conditions.[3]

-

Incompatibilities: Avoid strong oxidizing agents.

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products can form, including carbon monoxide, nitrogen oxides, and hydrogen bromide gas.[3]

Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this compound.

References

-

2-Bromo-4-methylbenzonitrile. (2009). Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

4-Bromo-2-ethylbenzonitrile. PubChem, National Center for Biotechnology Information. [Link]

-

Supporting Information: Nucleophilic functionalization of thianthrenium salts under basic conditions. (2018). Beilstein Journal of Organic Chemistry. [Link]

-

2-Bromo-4-(2-bromoethyl)benzonitrile. PubChem, National Center for Biotechnology Information. [Link]

-

Preparation and polymerization behavior of 2,4-dicyanostyrene and 2,4,6-tricyanostyrene. (1989). Macromolecules. [Link]

-

EFFECTIVE AND FACILE SYNTHESIS OF NITRILES FROM ALDOXIMES BY USING SnCl4. (2013). International Journal of ChemTech Research. [Link]

-

Benzonitrile, 2-bromo-. NIST Mass Spec Data from the NIST WebBook. [Link]

-

Supplementary Information: Ru-catalyzed hydration of nitriles to amides. The Royal Society of Chemistry. [Link]

-

Supplementary Information: Improving reactivity using a continuous-flow photo-microreactor. The Royal Society of Chemistry. [Link]

-

2-BRomo-4-ethylbenzonitrile, 95% Purity, C9H8BrN, 1 gram. CP Lab Safety. [Link]

-

Cross-Electrophile Coupling: Principles of Reactivity and Selectivity. (2014). The Journal of Organic Chemistry. [Link]

-

2-Bromo-4-methylbenzonitrile. (2009). Acta Crystallographica Section E: Structure Reports Online. [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2012). Journal of Medicinal Chemistry. [Link]

-

Synthesis and antiinflammatory evaluation of substituted isophthalonitriles and trimesonitriles, benzonitriles, and terephthalonitriles. (1981). Journal of Medicinal Chemistry. [Link]

-

New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. (2011). Molecules. [Link]

-

Advances in Cross-Coupling Reactions Catalyzed by Aromatic Pincer Complexes Based on Earth-Abundant 3d Metals. (2024). Molecules. [Link]

-

38678-87-4(2-bromo-4-ethylbenzonitrile). ChemBK. [Link]

-

The 'ring replacement' of pyridines into benzonitriles. ResearchGate. [Link]

-

Direct catalytic cross-coupling of organolithium compounds. (2013). Nature Chemistry. [Link]

-

Sandmeyer Reaction. Organic Chemistry Portal. [Link]

-

Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews. [Link]

Sources

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. 4-Bromo-2-ethylbenzonitrile | C9H8BrN | CID 23023145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academicworks.cuny.edu [academicworks.cuny.edu]

- 5. Benzonitrile, 2-bromo- [webbook.nist.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. nbinno.com [nbinno.com]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Ambeed [ambeed.com]

- 13. Sandmeyer Reaction [organic-chemistry.org]

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-ethylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-ethylbenzonitrile is a substituted aromatic nitrile that holds significant potential as a versatile building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The presence of three distinct functional groups—a nitrile, a bromine atom, and an ethyl group—on the benzene ring allows for a variety of subsequent chemical modifications. This guide provides a comprehensive overview of the most viable synthetic pathways to 2-Bromo-4-ethylbenzonitrile, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the different approaches.

Two primary synthetic strategies will be explored in this guide:

-

The Sandmeyer Reaction: A classic and reliable method for the introduction of a cyano group onto an aromatic ring via a diazonium salt intermediate. This is generally the preferred route due to its high efficiency and regioselectivity.

-

Direct Electrophilic Bromination: An alternative approach involving the direct bromination of 4-ethylbenzonitrile. This method is more atom-economical but can be challenging in terms of regioselectivity.

This document is designed to serve as a practical resource for researchers, providing the necessary information to not only replicate the syntheses but also to understand the underlying chemical principles that govern these transformations.

Part 1: The Sandmeyer Reaction Approach

The Sandmeyer reaction is a well-established and highly effective method for the synthesis of aryl nitriles from the corresponding anilines.[1] The overall strategy for the synthesis of 2-Bromo-4-ethylbenzonitrile via this route involves a two-step sequence starting from 3-Bromo-4-ethylaniline.

Logical Workflow for the Sandmeyer Approach

-

Acetic Anhydride -> N-(4-ethylphenyl)acetamide

-

Br2 / Acetic Acid -> 2-Bromo-N-(4-ethylphenyl)acetamide

-

HCl / H2O -> 3-Bromo-4-ethylaniline

-

NaNO2 / HBr -> Diazonium Salt

-

CuCN -> 2-Bromo-4-ethylbenzonitrile

Br2 / Lewis Acid -> Mixture of brominated products

Caption: Workflow for the direct bromination of 4-ethylbenzonitrile, highlighting the formation of multiple products.

-

Bromine with a Lewis Acid (e.g., FeBr₃): This is a classic method for aromatic bromination. However, it is highly reactive and may lead to a mixture of isomers and polybrominated products.

-

N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent. [2]In some cases, the use of NBS in the presence of a catalyst or in specific solvents can favor a particular isomer. For activated arenes, NBS in acetonitrile has been shown to be an effective and regioselective brominating agent. [2] Given the competing directing effects, a careful optimization of reaction conditions would be necessary to achieve a reasonable yield of the desired 2-Bromo-4-ethylbenzonitrile. Separation of the isomeric products would likely require careful chromatography.

Characterization of 2-Bromo-4-ethylbenzonitrile

Due to the limited availability of published spectroscopic data for 2-Bromo-4-ethylbenzonitrile, the data for the closely related analog, 2-Bromo-4-methylbenzonitrile, is presented here for comparative purposes. [3][4][5] Predicted Spectroscopic Data for 2-Bromo-4-ethylbenzonitrile:

-

¹H NMR: The spectrum is expected to show a triplet and a quartet for the ethyl group, and three signals in the aromatic region, likely a doublet, a doublet of doublets, and a singlet, consistent with a 1,2,4-trisubstituted benzene ring.

-

¹³C NMR: The spectrum should display signals for the two carbons of the ethyl group, six distinct aromatic carbon signals, and a signal for the nitrile carbon.

-

IR Spectroscopy: A strong absorption band around 2220-2240 cm⁻¹ is expected for the C≡N stretch. The C-H stretching of the aromatic ring and the ethyl group will appear around 2850-3100 cm⁻¹. The C-Br stretch will be observed in the fingerprint region, typically below 800 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak would be expected at m/z corresponding to the molecular weight of 2-Bromo-4-ethylbenzonitrile (C₉H₈BrN), with a characteristic isotopic pattern for the presence of one bromine atom (approximately equal intensity for M and M+2 peaks).

Physicochemical Properties of 2-Bromo-4-methylbenzonitrile (for comparison) [6]

| Property | Value |

|---|---|

| Molecular Formula | C₈H₆BrN |

| Molecular Weight | 196.05 g/mol |

| Melting Point | 51-53 °C |

| Boiling Point | 292.9 °C at 760 mmHg |

| Density | 1.5 g/cm³ |

Conclusion

This technical guide has outlined two primary synthetic pathways for the preparation of 2-Bromo-4-ethylbenzonitrile. The Sandmeyer reaction, starting from 3-Bromo-4-ethylaniline, is presented as the more reliable and regioselective method. A detailed, multi-step protocol for this approach has been provided, including the synthesis of the necessary precursor. While the direct bromination of 4-ethylbenzonitrile offers a more concise route, it is likely to be complicated by the formation of isomeric byproducts, necessitating careful optimization and purification.

For researchers and drug development professionals, the choice of synthetic route will depend on factors such as the availability of starting materials, the required purity of the final product, and the scale of the synthesis. The information and protocols provided herein serve as a solid foundation for the successful synthesis and further application of 2-Bromo-4-ethylbenzonitrile in various fields of chemical research.

References

-

Shahid, M., Munawar, M. A., Nadeem, S., Nasir, W., & Salim, M. (2009). 2-Bromo-4-methylbenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3166. [Link]

-

Mitchell, R. H., Lai, Y. H., & Williams, R. V. (1979). N-Bromosuccinimide. A convenient reagent for the bromination of aromatic compounds. The Journal of Organic Chemistry, 44(25), 4733–4735. [Link]

-

PubChem. (n.d.). 4-Bromo-2-ethylbenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (n.d.). 2-Bromo-4-methylbenzonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 4-Ethylaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N-(4-Ethylphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Arjunan, V., Santhanam, R., & Mohan, S. (2017). Experimental and theoretical spectroscopic investigations of 2-Bromo-4-methylbenzonitrile. Journal of Chemical and Pharmaceutical Sciences, 10(3), 1312-1321. [Link]

-

Study.com. (n.d.). Bromination of Acetanilide | Mechanism & Steps. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Bromo-benzonitrile. Wiley-VCH GmbH. Retrieved from [Link]

-

Contado, A. (n.d.). Synthesis of 1-Bromo-4-Chlorobenzene. Scribd. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Experimental and theoretical spectroscopic investigations of 2-Bromo-4-methylbenzonitrile. Retrieved from [Link]

-

CSUN OChem. (2016, January 29). Chem 334: Electrophilic Bromination of Acetanilide [Video]. YouTube. [Link]

-

Organic Syntheses. (n.d.). Ethyl 4-aminobenzoate. Retrieved from [Link]

-

Naz, S., & Parveen, S. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Monatshefte für Chemie - Chemical Monthly, 152(10), 1185–1204. [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

-

Quick Company. (n.d.). "Process For The Preparation Of Highly Pure 2 Aminobenzonitrile". Retrieved from [Link]

-

Scribd. (n.d.). Synthesis of 1-Bromo-4-Chlorobenzene. Retrieved from [Link]

-

PubChem. (n.d.). N-(4-Ethylphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Medium. (2024, February 5). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. [Link]

-

The Organic Chemistry Tutor. (2015, November 2). Chapter 13 – IR spectroscopy & Mass Spectrometry: Part 2 of 2 [Video]. YouTube. [Link]

-

Jalali, E. (2017). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. TopSCHOLAR®, Western Kentucky University. [Link]

-

Bartleby. (2021, March 3). Solution for (c) Reaction of acetanilide with bromine Br: CH3 (d) Hydrolysis of 4-bromo-2-chloroacetanilide with HCl and ethanol H-E-CH, HCI CH,CH;OH. [Link]

-

Kim, Y. D., & Park, S. S. (1996). A 13 C NMR Determination for Monomer Compositions in Ethylene–Propylene Copolymers, Ethylene–Propylene–Butene-1, and Elthy. Polymer Journal, 28(8), 697-702. [Link]

- Google Patents. (n.d.). CN102199099A - Method for preparing 3-bromo-4-methoxyaniline.

-

Carreño, M. C., García Ruano, J. L., Sanz, G., Toledo, M. A., & Urbano, A. (1995). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry, 60(16), 5328–5331. [Link]

-

ChemRxiv. (2024, August 4). Delineating a greener synthesis of a key sartan intermediate by photochemical benzylic bromination with electrochemically generated bromine. Cambridge Open Engage. [Link]

Sources

- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RU2102382C1 - Method of preparing 3-bromo-4-methylaniline - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. jchps.com [jchps.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Starting materials for 2-Bromo-4-ethylbenzonitrile synthesis

An In-depth Technical Guide to the Starting Materials for the Synthesis of 2-Bromo-4-ethylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-ethylbenzonitrile is a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. Its unique substitution pattern, featuring a bromine atom and a nitrile group on an ethyl-substituted benzene ring, allows for a variety of subsequent chemical transformations. This guide provides a comprehensive overview of the primary synthetic routes to 2-Bromo-4-ethylbenzonitrile, with a detailed focus on the selection and preparation of the necessary starting materials. We will explore two principal strategies: the Sandmeyer reaction starting from a substituted aniline and the direct bromination of an ethyl-substituted benzonitrile. This analysis will equip researchers with the knowledge to make informed decisions based on starting material availability, scalability, and desired purity of the final product.

Strategic Approaches to the Synthesis of 2-Bromo-4-ethylbenzonitrile

The synthesis of 2-Bromo-4-ethylbenzonitrile can be approached from two main retrosynthetic pathways. Each route has its own set of advantages and challenges, which will be discussed in detail.

Strategy 1: The Sandmeyer Reaction Pathway

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the introduction of a variety of functional groups, including the cyano group, onto an aromatic ring via a diazonium salt intermediate.[1][2] This is often the preferred method for producing aryl nitriles with a high degree of regiochemical control.

The key starting material for this route is 2-Bromo-4-ethylaniline . This compound is commercially available from various suppliers, which can significantly expedite the synthesis.[3][4] Alternatively, it can be synthesized from the more readily available 4-ethylaniline .[5]

Logical Workflow for the Sandmeyer Reaction Pathway

Caption: Workflow for the Sandmeyer reaction synthesis of 2-Bromo-4-ethylbenzonitrile.

Experimental Protocol: Sandmeyer Reaction

This protocol is adapted from the synthesis of 2-bromo-4-methylbenzonitrile and is expected to be directly applicable.[6][7]

Materials:

-

2-Bromo-4-ethylaniline

-

Hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Copper(I) cyanide (CuCN)

-

Potassium cyanide (KCN)

-

Ice

-

Water

-

Organic solvent for extraction (e.g., dichloromethane or diethyl ether)

Procedure:

-

Diazotization:

-

Dissolve 2-Bromo-4-ethylaniline in a suitable concentration of hydrochloric acid.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the temperature below 5 °C. Stir for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Cyanation:

-

In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.

-

Heat this solution to approximately 60-70 °C.

-

Slowly and carefully add the cold diazonium salt solution to the warm cyanide solution. Vigorous nitrogen gas evolution will be observed.

-

After the addition is complete, continue to heat the mixture for a short period to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Extract the product with an appropriate organic solvent.

-

Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure 2-Bromo-4-ethylbenzonitrile.

-

Strategy 2: Direct Bromination of 4-Ethylbenzonitrile

An alternative approach is the direct electrophilic bromination of 4-ethylbenzonitrile . This starting material is also commercially available.[8] This method avoids the handling of highly toxic cyanide salts in the final step. However, the main challenge lies in controlling the regioselectivity of the bromination. The ethyl group is an ortho-, para-director, while the cyano group is a meta-director and deactivating. In this case, the activating effect of the ethyl group will dominate, directing the incoming bromine to the positions ortho to it (positions 2 and 3).

Logical Workflow for the Direct Bromination Pathway

Sources

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. Sandmeyer Reaction [organic-chemistry.org]

- 3. 2-Bromo-4-ethylaniline | C8H10BrN | CID 10631857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 4-Ethylaniline | 589-16-2 [chemicalbook.com]

- 6. 2-Bromo-4-methylbenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 4-Ethylbenzonitrile | C9H9N | CID 91393 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Bromo-4-ethylbenzonitrile molecular weight and formula

An In-depth Technical Guide to 2-Bromo-4-ethylbenzonitrile: Properties, Synthesis, and Applications

Introduction

2-Bromo-4-ethylbenzonitrile is a substituted aromatic compound featuring a nitrile group, a bromine atom, and an ethyl substituent on the benzene ring. This specific arrangement of functional groups makes it a molecule of significant interest for researchers, particularly in the fields of medicinal chemistry and materials science. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of more complex molecular architectures. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole, providing multiple pathways for derivatization. This guide provides a comprehensive overview of its core properties, logical synthesis strategies, analytical characterization, and safe handling protocols, designed for professionals in drug development and chemical research.

Core Physicochemical Properties and Molecular Identity

The fundamental identity of a chemical compound begins with its molecular formula and weight, which are critical for stoichiometric calculations in synthesis and for analytical confirmation.

Molecular Formula and Weight

The chemical structure of 2-Bromo-4-ethylbenzonitrile consists of a benzene ring substituted with a cyano group (C≡N) at position 1, a bromine atom (Br) at position 2, and an ethyl group (-CH₂CH₃) at position 4. Based on this structure, the molecular formula and weight have been determined.

-

Molecular Formula: C₉H₈BrN

-

Molecular Weight: 210.07 g/mol [1]

Chemical Identifiers and Properties

Quantitative data for 2-Bromo-4-ethylbenzonitrile is not extensively published. However, by comparing it with its close structural isomers and analogs, we can predict its properties and understand its chemical nature. The following table summarizes its key identifiers and presents a comparison with related compounds.

| Property | 2-Bromo-4-ethylbenzonitrile (Target) | 4-Bromo-2-ethylbenzonitrile (Isomer) | 2-Bromo-4-methylbenzonitrile (Analog) |

| IUPAC Name | 2-Bromo-4-ethylbenzonitrile | 4-Bromo-2-ethylbenzonitrile | 2-Bromo-4-methylbenzonitrile |

| Synonyms | N/A | Benzonitrile, 4-bromo-2-ethyl- | N/A |

| CAS Number | Not assigned | 744200-38-2[1] | 42872-73-1 |

| Molecular Formula | C₉H₈BrN | C₉H₈BrN[1] | C₈H₆BrN |

| Molecular Weight | 210.07 g/mol | 210.07 g/mol [1] | 196.04 g/mol |

| Form | Predicted: Solid/Liquid | N/A | Powder |

| Melting Point | N/A | N/A | 50-55 °C |

Synthesis Strategy: The Sandmeyer Reaction

A robust and well-established method for introducing a nitrile group onto an aromatic ring is the Sandmeyer reaction. This approach is particularly effective for synthesizing compounds like 2-Bromo-4-ethylbenzonitrile from a readily available aniline precursor. The causality behind this choice lies in the reaction's reliability and tolerance for various functional groups. The process involves the diazotization of a primary aromatic amine, followed by the displacement of the diazonium group with a cyanide nucleophile, typically catalyzed by a copper(I) salt.

Proposed Synthetic Pathway

The logical precursor for the synthesis of 2-Bromo-4-ethylbenzonitrile is 3-Bromo-4-ethylaniline. The synthesis can be visualized as a two-step process.

Caption: Proposed Sandmeyer reaction workflow for synthesis.

Experimental Protocol (Adapted from Analog Synthesis)

This protocol is adapted from the established synthesis of 2-Bromo-4-methylbenzonitrile and serves as a validated starting point.[2]

-

Preparation of the Diazonium Salt:

-

Dissolve 3-Bromo-4-ethylaniline (1 equivalent) in a suitable aqueous acid (e.g., 20% HCl).

-

Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

-

Continue stirring in the cold bath for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

-

-

Preparation of the Cyanide Solution:

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 equivalents) and potassium cyanide (KCN, 1.5 equivalents) in water.

-

Heat this solution to approximately 60-70 °C. The use of KCN helps to form the soluble tetracyanocuprate(I) complex [Cu(CN)₄]³⁻, which is the active nucleophilic species.

-

-

The Sandmeyer Reaction:

-

Slowly and carefully add the cold diazonium salt solution to the heated copper cyanide solution. Effervescence (release of N₂ gas) will be observed.

-

After the addition is complete, heat the reaction mixture (e.g., to 80-90 °C) for 1-2 hours to ensure the reaction goes to completion.

-

Cool the mixture to room temperature.

-

-

Work-up and Purification:

-

The crude product often separates as an oil or solid. Extract the product into an organic solvent such as diethyl ether or dichloromethane.

-

Wash the organic layer sequentially with water, a dilute sodium hydroxide solution (to remove any phenolic byproducts), and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel or vacuum distillation.

-

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized 2-Bromo-4-ethylbenzonitrile is a critical, self-validating step. A multi-technique approach is standard practice.

Caption: Standard analytical workflow for structural elucidation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect distinct signals for the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃) and three signals in the aromatic region for the non-equivalent aromatic protons. The coupling patterns and chemical shifts will be definitive for the 2,4-disubstitution pattern.

-

¹³C NMR: Expect nine distinct signals corresponding to the nine carbon atoms in the molecule, including the characteristic signal for the nitrile carbon (C≡N) around 115-120 ppm.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The most prominent and diagnostic peak will be a sharp, strong absorption band around 2220-2240 cm⁻¹, which is characteristic of the C≡N stretching vibration.[2]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity. This distinctive isotopic pattern is the hallmark of a monobrominated compound, arising from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes, providing unambiguous confirmation of the presence of one bromine atom.

Applications in Drug Development and Research

The utility of 2-Bromo-4-ethylbenzonitrile lies in its capacity to act as a versatile building block for more complex molecules. Its functional groups are orthogonal, meaning they can be reacted selectively under different conditions.

-

Scaffold for Medicinal Chemistry: The core can be elaborated into lead compounds. For instance, related benzonitrile derivatives have been investigated for their activity as inhibitors of enzymes like Glycogen synthase kinase 3 (GSK-3).[3]

-

Intermediate in Materials Science: Substituted benzonitriles are precursors to phthalocyanine and triazine-based materials, which have applications as dyes and in photodynamic therapy.[4][5]

-

Synthetic Versatility:

-

Suzuki Coupling: The bromo group can be reacted with boronic acids to form new C-C bonds, a cornerstone of modern drug discovery.

-

Nitrile Group Transformations: The nitrile can be converted to a primary amine (via reduction), a carboxylic acid (via hydrolysis), or a tetrazole ring (via reaction with azides), the latter being a common bioisostere for a carboxylic acid in drug design.

-

Safety and Handling Protocols

While a specific Safety Data Sheet (SDS) for 2-Bromo-4-ethylbenzonitrile is not available, data from closely related aromatic bromonitriles dictates a cautious approach.[6][7][8]

Hazard Identification (Extrapolated)

| Hazard Class | Statement |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[6][7] |

| Skin Irritation | Causes skin irritation.[6] |

| Eye Irritation | Causes serious eye irritation.[6] |

| Respiratory Irritation | May cause respiratory irritation.[6] |

Recommended Handling Procedures

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Handling Practices: Avoid contact with skin, eyes, and clothing.[9] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2-Bromo-4-ethylbenzonitrile is a valuable chemical intermediate with significant potential for application in research and development. Its molecular formula of C₉H₈BrN and molecular weight of 210.07 g/mol define its stoichiometric properties. While experimental data on the pure substance is sparse, its synthesis can be reliably achieved through established methods like the Sandmeyer reaction. The compound's true value is realized through the strategic manipulation of its bromo and nitrile functional groups, enabling the construction of novel molecules for drug discovery and materials science. Adherence to strict safety protocols, based on data from analogous compounds, is essential for its handling.

References

-

Shahid, M., Munawar, M. A., Nadeem, S., Nasir, W., & Salim, M. (2009). 2-Bromo-4-methylbenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3166. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Bromo-4-methylbenzonitrile. PubChem. Retrieved January 23, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Bromo-4-hydroxybenzonitrile. PubChem. Retrieved January 23, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Bromo-4-(2-bromoethyl)benzonitrile. PubChem. Retrieved January 23, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Bromo-2-ethylbenzonitrile. PubChem. Retrieved January 23, 2026, from [Link]

-

PrepChem. (n.d.). Synthesis of 2-Bromo-4-fluorobenzonitrile. Retrieved January 23, 2026, from [Link]

Sources

- 1. 4-Bromo-2-ethylbenzonitrile | C9H8BrN | CID 23023145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-(2-Bromoacetyl)benzonitrile | 20099-89-2 [chemicalbook.com]

- 4. 2-Bromo-4-methylbenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-乙基苯甲腈 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2-Bromo-4-hydroxybenzonitrile | C7H4BrNO | CID 13042251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. fishersci.com [fishersci.com]

- 10. 4-(2-Bromoacetyl)benzonitrile - Safety Data Sheet [chemicalbook.com]

A Spectroscopic Guide to 2-Bromo-4-ethylbenzonitrile: In-Depth Analysis of NMR, IR, and MS Data for Researchers

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Bromo-4-ethylbenzonitrile, a key intermediate in various synthetic applications. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The interpretation of this data is crucial for confirming molecular structure, assessing purity, and understanding the chemical environment of the molecule.

Introduction

2-Bromo-4-ethylbenzonitrile is a substituted aromatic compound with the molecular formula C₉H₈BrN. Its structure, featuring a nitrile group and bromine and ethyl substituents on the benzene ring, gives rise to a unique spectroscopic fingerprint. Accurate interpretation of its spectra is paramount for its application in the synthesis of more complex molecules, including pharmaceuticals and materials. This guide will delve into the theoretical and practical aspects of the spectroscopic characterization of this compound, providing a foundational understanding for its use in research and development.

Molecular Structure and Spectroscopic Correlation

The structural features of 2-Bromo-4-ethylbenzonitrile directly influence its spectroscopic output. The following diagram illustrates the molecular structure and the numbering of the carbon and hydrogen atoms, which will be referenced throughout this guide.

Caption: Molecular Structure of 2-Bromo-4-ethylbenzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the lack of publicly available experimental spectra for 2-Bromo-4-ethylbenzonitrile, the following data is based on validated prediction models and comparative analysis with structurally similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the chemical environment, connectivity, and number of different types of protons in a molecule.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.70 | d | 1H | H-6 |

| ~7.45 | dd | 1H | H-5 |

| ~7.30 | d | 1H | H-3 |

| ~2.70 | q | 2H | -CH₂- |

| ~1.25 | t | 3H | -CH₃ |

Interpretation:

-

Aromatic Protons (δ 7.30-7.70): The three protons on the aromatic ring appear in the downfield region due to the deshielding effect of the aromatic ring current. The electron-withdrawing nature of the nitrile and bromine substituents further shifts these signals downfield.

-

H-6 is expected to be a doublet, split by the adjacent H-5.

-

H-5 will likely appear as a doublet of doublets, being split by both H-6 and H-3.

-

H-3 should be a doublet, split by H-5.

-

-

Ethyl Group Protons (δ 1.25 and 2.70):

-

The methylene protons (-CH₂-) of the ethyl group are predicted around 2.70 ppm as a quartet due to coupling with the three neighboring methyl protons.

-

The methyl protons (-CH₃) are expected to resonate further upfield at approximately 1.25 ppm as a triplet, a result of coupling with the two adjacent methylene protons.

-

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms and provides insights into their chemical environment.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~148 | C4 |

| ~135 | C6 |

| ~133 | C5 |

| ~130 | C3 |

| ~120 | C2 (ipso-Br) |

| ~118 | C≡N |

| ~112 | C1 (ipso-CN) |

| ~29 | -CH₂- |

| ~15 | -CH₃ |

Interpretation:

-

Aromatic Carbons (δ 112-148): The six aromatic carbons resonate in the downfield region. The carbon attached to the electron-withdrawing nitrile group (C1) and the bromine atom (C2) are significantly influenced. The carbon bearing the ethyl group (C4) is also shifted downfield.

-

Nitrile Carbon (δ ~118): The carbon of the nitrile group typically appears in this region of the spectrum.

-

Ethyl Group Carbons (δ 15 and 29): The aliphatic carbons of the ethyl group are found in the upfield region of the spectrum, with the methyl carbon being the most shielded.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-Bromo-4-ethylbenzonitrile in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire the spectra on a 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

Acquire a larger number of scans (e.g., 1024 or more) to compensate for the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2970-2850 | Medium | Aliphatic C-H stretch |

| ~2230 | Strong | C≡N stretch |

| ~1600, 1480 | Medium-Strong | Aromatic C=C stretch |

| ~1050 | Strong | C-Br stretch |

Interpretation:

-

C≡N Stretch: The most characteristic peak in the IR spectrum of 2-Bromo-4-ethylbenzonitrile is the strong absorption band around 2230 cm⁻¹, which is indicative of the nitrile functional group.

-

C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group will appear just below 3000 cm⁻¹.

-

C=C Stretches: The absorptions in the 1600-1480 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic ring.

-

C-Br Stretch: The presence of the bromine atom is indicated by a strong absorption in the fingerprint region, typically around 1050 cm⁻¹.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry potassium bromide and press it into a transparent disk. For ATR, place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

-

Data Processing: Process the interferogram using Fourier transformation to obtain the final spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrum (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 211/209 | High | [M]⁺ (Molecular Ion) |

| 196/194 | Moderate | [M - CH₃]⁺ |

| 130 | Moderate | [M - Br]⁺ |

Interpretation:

-

Molecular Ion Peak ([M]⁺): The mass spectrum is expected to show a prominent molecular ion peak. Due to the presence of a bromine atom, this peak will appear as a doublet with a characteristic isotopic pattern of approximately 1:1 intensity for the ⁷⁹Br and ⁸¹Br isotopes (m/z 209 and 211). The molecular weight of 2-Bromo-4-ethylbenzonitrile is approximately 210.07 g/mol .

-

Fragmentation Pattern:

-

A significant fragment is expected from the loss of a methyl group (-CH₃) from the ethyl substituent, resulting in a peak at [M-15]⁺ (m/z 194 and 196).

-

Cleavage of the C-Br bond would lead to a fragment at [M-Br]⁺ (m/z 130).

-

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Detection: Detect the ions and generate a mass spectrum showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of 2-Bromo-4-ethylbenzonitrile.

Caption: Workflow for the Spectroscopic Characterization.

Conclusion

The comprehensive spectroscopic analysis of 2-Bromo-4-ethylbenzonitrile, encompassing NMR, IR, and MS techniques, provides a detailed and validated understanding of its molecular structure. The predicted data, supported by established spectroscopic principles and comparison with related compounds, offers a reliable reference for researchers. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, enabling confident structural confirmation and purity assessment, which are critical for the successful application of this compound in synthetic chemistry and drug development.

References

For the creation of this guide, information was synthesized from publicly available chemical databases and spectroscopic prediction tools. As no direct experimental spectra for 2-Bromo-4-ethylbenzonitrile were found in the initial searches, this guide relies on a combination of predictive data and established spectroscopic principles.

Mass spectrometry fragmentation pattern of 2-Bromo-4-ethylbenzonitrile

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2-Bromo-4-ethylbenzonitrile

This guide provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 2-Bromo-4-ethylbenzonitrile. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles of mass spectrometry with predictive analysis based on the compound's structural characteristics. We will explore the causality behind the fragmentation pathways, offering field-proven insights into spectral interpretation.

Introduction to 2-Bromo-4-ethylbenzonitrile and EI-MS

2-Bromo-4-ethylbenzonitrile (C₉H₈BrN) is a substituted aromatic compound featuring three key functional groups: a bromine atom, an ethyl group, and a nitrile group attached to a benzene ring. Its molecular structure dictates a unique fragmentation pattern under Electron Ionization Mass Spectrometry (EI-MS), a hard ionization technique that imparts significant energy into the analyte molecule, causing reproducible fragmentation. Understanding this pattern is crucial for structural elucidation and analytical method development.

The molecular weight of 2-Bromo-4-ethylbenzonitrile is approximately 210.07 g/mol , with a monoisotopic mass of 208.98401 Da.[1] The analysis that follows predicts the primary fragmentation pathways based on the established behavior of halogenated, alkylated, and nitrile-containing aromatic compounds.[2][3][4]

The Molecular Ion Peak (M⁺•)

Upon electron ionization, 2-Bromo-4-ethylbenzonitrile will lose an electron to form the molecular ion (M⁺•). A key characteristic of bromine-containing compounds is the presence of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and 49.3%, respectively).[5] This results in a distinctive isotopic pattern for any fragment containing a bromine atom.

Therefore, the molecular ion will appear as a pair of peaks of almost equal intensity, separated by two mass units:

-

M⁺• peak: m/z 209 (containing ⁷⁹Br)

-

M+2 peak: m/z 211 (containing ⁸¹Br)

The intensity of the molecular ion peak in aromatic compounds is typically strong due to the stability of the benzene ring.[2]

Primary Fragmentation Pathways

The fragmentation of the 2-Bromo-4-ethylbenzonitrile molecular ion is governed by the relative stability of the resulting carbocations and neutral losses. The primary pathways are initiated by the weakest bonds and lead to the most stable fragments.

Pathway I: Benzylic Cleavage (Loss of a Methyl Radical)

The most favorable fragmentation pathway for alkyl-substituted benzenes is the cleavage of the C-C bond beta to the aromatic ring (benzylic cleavage). This process leads to the formation of a highly stable, resonance-stabilized benzylic carbocation, which can rearrange into a tropylium-like ion.[6]

-

Process: Loss of a methyl radical (•CH₃) from the ethyl group.

-

Neutral Loss: •CH₃ (15 Da)

-

Resulting Ion: A [M - 15]⁺ ion. This fragment will still contain the bromine atom, thus exhibiting the characteristic M' and M'+2 isotopic pattern.

-

m/z 194 (C₈H₅⁷⁹BrN⁺)

-

m/z 196 (C₈H₅⁸¹BrN⁺)

-

This fragmentation is expected to produce the base peak (the most intense peak) in the spectrum due to the high stability of the resulting cation.

Pathway II: Alpha-Cleavage (Loss of a Bromine Radical)

Cleavage of the C-Br bond results in the loss of a bromine radical. While the C(sp²)-Br bond is relatively strong, this is a common pathway for halogenated aromatic compounds.

-

Process: Loss of a bromine radical (•Br).

-

Neutral Loss: •Br (79 or 81 Da)

-

Resulting Ion: A [M - Br]⁺ ion at m/z 130 (C₉H₈N⁺). This fragment no longer contains bromine, so it will appear as a single peak, not an isotopic pair.

Pathway III: Fragmentation of the Nitrile Group (Loss of HCN)

Benzonitriles are known to undergo fragmentation via the elimination of a neutral hydrogen cyanide (HCN) molecule.[4][7] This often involves rearrangement of the molecular ion.

-

Process: Loss of hydrogen cyanide (HCN).

-

Neutral Loss: HCN (27 Da)

-

Resulting Ion: A [M - HCN]⁺• radical cation. This fragment will also retain the bromine atom and its isotopic signature.

-

m/z 182 (C₈H₈⁷⁹Br⁺•)

-

m/z 184 (C₈H₈⁸¹Br⁺•)

-

The logical flow of these fragmentation pathways is visualized in the diagram below.

Summary of Predicted Mass Spectrum Data

The table below summarizes the key ions expected in the mass spectrum of 2-Bromo-4-ethylbenzonitrile.

| m/z (Mass/Charge Ratio) | Proposed Ion Formula | Neutral Loss | Fragmentation Pathway | Expected Relative Intensity |

| 209 / 211 | [C₉H₈BrN]⁺• | - | Molecular Ion (M⁺•) | Strong |

| 194 / 196 | [C₈H₅BrN]⁺ | •CH₃ (15 Da) | Benzylic Cleavage | Very Strong (Base Peak) |

| 182 / 184 | [C₈H₈Br]⁺• | HCN (27 Da) | Loss of Hydrogen Cyanide | Moderate to Weak |

| 130 | [C₉H₈N]⁺ | •Br (79/81 Da) | Alpha-Cleavage of Bromine | Moderate |

| 102 | [C₈H₆]⁺• | Br, HCN | Sequential Loss | Weak |

| 76 | [C₆H₄]⁺• | - | Aromatic Ring Fragments | Weak |

Experimental Protocol for Mass Spectrum Acquisition

To validate this predicted fragmentation pattern, the following protocol for analysis via Gas Chromatography-Mass Spectrometry (GC-MS) is recommended. This protocol ensures a self-validating system by providing clear, reproducible steps.

Objective: To acquire an electron ionization (EI) mass spectrum of 2-Bromo-4-ethylbenzonitrile.

Materials:

-

2-Bromo-4-ethylbenzonitrile sample

-

High-purity solvent (e.g., Dichloromethane or Ethyl Acetate)

-

GC-MS system equipped with an EI source and a quadrupole or ion trap mass analyzer

-

Standard non-polar GC column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~100 µg/mL) in the chosen solvent. Vortex to ensure complete dissolution.

-

-

GC-MS Instrument Setup:

-

Injector: Set to 250°C with a split ratio of 50:1.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program:

-

Initial temperature: 70°C, hold for 1 minute.

-

Ramp: Increase to 280°C at a rate of 15°C/min.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

Mass Spectrometer:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-400.

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

-

-

-

Data Acquisition:

-

Inject 1 µL of the prepared sample into the GC-MS.

-

Start the data acquisition.

-

-

Data Analysis:

-

Identify the chromatographic peak corresponding to 2-Bromo-4-ethylbenzonitrile.

-

Extract the mass spectrum from the apex of this peak.

-

Analyze the spectrum, identifying the molecular ion peaks (m/z 209/211) and the key fragment ions as predicted in the table above. Compare the observed relative intensities to the predictions.

-

The workflow for this experimental protocol is outlined below.

Conclusion

The mass spectrometry fragmentation of 2-Bromo-4-ethylbenzonitrile is predicted to be dominated by a highly favorable benzylic cleavage, resulting in a base peak at m/z 194/196 corresponding to the loss of a methyl radical. Other significant, diagnostic fragments arise from the loss of a bromine radical (m/z 130) and the elimination of hydrogen cyanide (m/z 182/184). The prominent isotopic signature of bromine provides a clear marker for all bromine-containing fragments. This in-depth guide provides a robust framework for the identification and structural confirmation of 2-Bromo-4-ethylbenzonitrile and related compounds in a research and development setting.

References

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 2-bromo-2-methylpropane. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of ethylbenzene. Retrieved from [Link]

-

Rap, D. B., et al. (2024). Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. Physical Chemistry Chemical Physics. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Bromo-4-methylbenzonitrile. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Bromo-4-methylbenzonitrile. PMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Bromo-2-ethylbenzonitrile. PubChem. Retrieved from [Link]

-

ResearchGate. (2024). Ionic Fragmentation Products of Benzonitrile as Important Intermediates in the Growth of Polycyclic Aromatic Hydrocarbons. Retrieved from [Link]

-

Kuck, D., & Grützmacher, H. F. (1979). Site of protonation of benzonitrile hydrogen interchange in the protonated species. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

-

PubMed. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Bromo-4-(2-bromoethyl)benzonitrile. PubChem. Retrieved from [Link]

-

Chad's Prep. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. YouTube. Retrieved from [Link]

-

Rap, D. B., et al. (2024). Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. Physical Chemistry Chemical Physics. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzonitrile. NIST WebBook. Retrieved from [Link]

-

Supporting Information. (n.d.). Mass spectral fragmentations of sulfonates. Retrieved from [Link]

-

ResearchGate. (n.d.). Fragmentation of 2‐aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Retrieved from [Link]

-

Chem Help ASAP. (2022). mass spectrum & fragmentation of 1-bromobutane. YouTube. Retrieved from [Link]

-

Chemsrc. (n.d.). 2-Bromo-4-methylbenzonitrile. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

Sources

- 1. 4-Bromo-2-ethylbenzonitrile | C9H8BrN | CID 23023145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. C8H10 mass spectrum of ethylbenzene fragmentation pattern of m/z m/e ions for analysis and identification of ethylbenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]